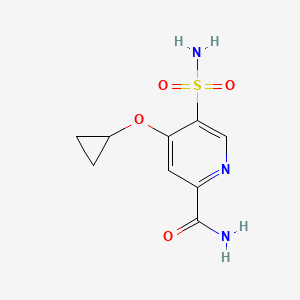

4-Cyclopropoxy-5-sulfamoylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O4S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-sulfamoylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H11N3O4S/c10-9(13)6-3-7(16-5-1-2-5)8(4-12-6)17(11,14)15/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15) |

InChI Key |

LBTUVEVWRSCARX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Significance of the Picolinamide Core in Chemical Scaffolds for Research

The picolinamide (B142947) structure, a carboxamide derivative of picolinic acid, serves as a privileged scaffold in the development of new chemical entities. Its utility stems from its role as a bidentate ligand, capable of forming stable complexes with various metal ions, a property leveraged in coordination chemistry and catalysis. sigmaaldrich.com In the realm of medicinal chemistry, the picolinamide core is a constituent of numerous compounds investigated for a wide array of biological activities. nih.govnih.gov

Researchers have synthesized and evaluated extensive libraries of picolinamide derivatives, revealing their potential as potent and selective inhibitors of various enzymes. For instance, certain picolinamide derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Other studies have demonstrated that picolinamide-based structures can exhibit significant acetylcholinesterase (AChE) inhibitory activity, a key target in the research of neurodegenerative diseases. nih.gov The versatility of the picolinamide ring allows for substitution at various positions, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets. This adaptability has made it a valuable building block in the rational design of new molecules for chemical and biological screening. nih.govresearchgate.net

Exploration of Sulfamoyl Moiety in Diverse Chemical Structures Within Academic Inquiry

The sulfamoyl group, a part of the larger sulfonamide class of compounds, is one of the most important functional groups in drug discovery and medicinal chemistry. nih.gov Since the discovery of the antibacterial properties of sulfonamides in the 1930s, this moiety has been incorporated into a vast number of therapeutic agents targeting a wide range of diseases. nih.govwikipedia.org The sulfonamide group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NR₂). wikipedia.org

The widespread use of the sulfamoyl group is attributed to its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a bioisostere for other functional groups like carboxylic acids. nih.gov This versatility has led to its inclusion in drugs with diverse pharmacological actions, including diuretics, antivirals, anti-inflammatory agents, and anticonvulsants. wikipedia.orgverywellhealth.com Academic inquiry continues to explore the synthesis and application of novel sulfonamide-containing molecules, investigating their structure-activity relationships to develop agents with improved potency and selectivity. nih.gov

Table 1: Examples of Marketed Drugs Containing the Sulfamoyl Moiety

| Drug Name | Therapeutic Class |

| Hydrochlorothiazide | Diuretic |

| Furosemide | Loop Diuretic |

| Celecoxib | COX-2 Inhibitor (Anti-inflammatory) |

| Sumatriptan | Triptan (Anti-migraine) |

| Glipizide | Sulfonylurea (Antidiabetic) |

| Darunavir | Protease Inhibitor (Antiviral) |

| Acetazolamide | Carbonic Anhydrase Inhibitor |

This table provides illustrative examples and is not exhaustive. wikipedia.orgverywellhealth.com

Role of Cyclopropoxy Substituents in Modulating Chemical Properties and Interactions for Research Applications

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy ether, is an increasingly popular substituent in modern chemical research, particularly in drug design. nih.govscientificupdate.com Its unique structural and electronic properties offer several advantages for modulating a molecule's physicochemical and pharmacological profile. The three-membered ring is highly strained, resulting in C-C bonds with enhanced p-character and shorter, stronger C-H bonds. nih.govhyphadiscovery.com

Incorporating a cyclopropyl or cyclopropoxy moiety can significantly impact a molecule's properties. It can introduce conformational rigidity, which may lead to more favorable binding to a target receptor by reducing the entropic penalty of binding. nih.govresearchgate.net This rigidity can also lock a molecule into its bioactive conformation. Furthermore, the cyclopropyl group is often used to enhance metabolic stability, as its strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups. hyphadiscovery.com This can improve a compound's pharmacokinetic profile. The small, rigid nature of the ring also allows it to serve as a compact linker or a non-classical isostere for other groups like vinyl or carbonyl functionalities. scientificupdate.com

Table 2: Influence of Cyclopropyl Groups on Molecular Properties in Research

| Property Affected | General Effect of Cyclopropyl Substitution | Research Rationale |

| Potency | Often increases | Conformational constraint can optimize binding to target sites. scientificupdate.comresearchgate.net |

| Metabolic Stability | Generally increases | Resistance to oxidative metabolism due to strong C-H bonds. hyphadiscovery.com |

| Lipophilicity | Can modulate | Acts as a rigid alkyl group, influencing solubility and permeability. nih.gov |

| Off-Target Effects | Can be reduced | Increased rigidity and specific conformations can improve selectivity. scientificupdate.com |

| Conformation | Introduces rigidity | Restricts rotational freedom, locking in specific spatial arrangements. nih.gov |

| Plasma Clearance | May be decreased | Improved metabolic stability can lead to longer residence time. researchgate.net |

Overview of Research Paradigms for Novel Chemical Entities in Discovery Science

Retrosynthetic Analysis and Strategic Disconnections for the Picolinamide (B142947) Scaffold Synthesis

A retrosynthetic analysis of this compound reveals several potential strategic disconnections. The primary amide of the picolinamide can be disconnected to reveal the corresponding picolinic acid or its activated derivative. This disconnection is a common and reliable transformation in amide synthesis.

Further disconnection of the picolinic acid intermediate points to a polysubstituted pyridine (B92270) core. The key challenge lies in the controlled, regioselective introduction of the cyclopropoxy and sulfamoyl groups at the C-4 and C-5 positions, respectively. The order of these introductions is a critical consideration in the synthetic design.

One plausible retrosynthetic pathway involves the disconnection of the C-4 cyclopropoxy ether bond, leading to a 4-hydroxypicolinamide derivative. Subsequently, the C-5 sulfamoyl group can be disconnected, which could be installed via electrophilic substitution or from a pre-functionalized precursor. This leads back to a simpler, substituted picolinamide or pyridine carboxylic acid.

| Disconnection | Precursor | Synthetic Transformation |

| Amide Bond | 4-Cyclopropoxy-5-sulfamoylpicolinic acid | Amidation |

| C-O Ether Bond | 4-Hydroxy-5-sulfamoylpicolinamide | Etherification |

| C-S Bond | 4-Cyclopropoxypicolinamide | Sulfonamidation |

Approaches for the Introduction of the Cyclopropoxy Group at the C-4 Position

The introduction of a cyclopropoxy group onto an aromatic ring, particularly an electron-deficient pyridine ring, can be a challenging transformation. Several methods can be envisioned for the formation of the aryl cyclopropyl (B3062369) ether linkage at the C-4 position of the picolinamide scaffold.

Etherification Reactions Involving Cyclopropanol (B106826) Derivatives

A direct approach involves the etherification of a 4-hydroxy-picolinamide precursor with a suitable cyclopropyl electrophile. The Williamson ether synthesis, a classical method for ether formation, could be employed. This would involve the deprotonation of the 4-hydroxyl group with a base to form a phenoxide, followed by nucleophilic substitution with a cyclopropyl halide or tosylate. However, the reactivity of cyclopropyl halides in SN2 reactions can be low, and elimination reactions may compete.

Alternatively, Mitsunobu reaction conditions, utilizing triphenylphosphine (B44618) and a dialkyl azodicarboxylate, could facilitate the etherification of the 4-hydroxypicolinamide with cyclopropanol. This reaction generally proceeds under milder conditions and can be effective for the formation of sterically hindered ethers.

| Reaction | Reagents | Key Considerations |

| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Cyclopropyl halide/tosylate | Reactivity of cyclopropyl electrophile, potential for elimination |

| Mitsunobu Reaction | Cyclopropanol, PPh3, DEAD/DIAD | Mild conditions, suitable for sensitive substrates |

Advanced Synthetic Strategies for Cyclopropyl Ether Formation

More advanced cross-coupling strategies can also be considered for the formation of the C-4 cyclopropoxy bond. For instance, a copper- or palladium-catalyzed cross-coupling reaction between a 4-halopicolinamide and cyclopropanol or a cyclopropoxide salt could be a viable route. These methods have been successfully applied to the synthesis of other aryl ethers.

Another modern approach involves the use of cyclopropylboronic acids or their derivatives in a Chan-Lam or Buchwald-Hartwig type C-O coupling reaction. These reactions often exhibit broad functional group tolerance and can be effective for coupling with heteroaromatic halides. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity.

Methods for the Incorporation of the Sulfamoyl Group at the C-5 Position

The introduction of the sulfamoyl group at the C-5 position of the picolinamide ring is another key synthetic step. This can be achieved through direct functionalization of the C-H bond or by a more traditional approach involving a pre-functionalized intermediate.

Direct Sulfonamidation Reactions

Direct C-H sulfonamidation has emerged as a powerful tool in organic synthesis. Transition metal-catalyzed C-H activation, often directed by a coordinating group on the substrate, can enable the regioselective introduction of a sulfamoyl group. nih.gov The picolinamide nitrogen or the amide carbonyl oxygen could potentially act as a directing group to facilitate C-H activation at the C-5 position. Rhodium or iridium catalysts are often employed for such transformations, using sulfamoyl azides or other sulfonamidating agents. nih.gov

Precursor Functionalization and Subsequent Amidation

A more classical approach involves the initial introduction of a sulfonyl chloride group at the C-5 position, followed by amidation. This can be achieved through the chlorosulfonylation of the picolinamide precursor using chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a protected amine to furnish the desired sulfamoyl group.

Alternatively, a C-5 halo-picolinamide can be converted to the corresponding sulfinic acid or sulfonate ester, which can then be transformed into the sulfamoyl group. For instance, a palladium-catalyzed coupling with a sulfur dioxide surrogate followed by oxidative amination could be a potential route.

| Method | Key Steps | Reagents |

| Direct C-H Sulfonamidation | Directed C-H activation, reaction with sulfonamidating agent | Rh or Ir catalyst, Sulfamoyl azide |

| Chlorosulfonylation/Amidation | Electrophilic aromatic substitution, nucleophilic substitution | Chlorosulfonic acid, Ammonia |

| From Halide Precursor | Conversion to sulfinate, oxidative amination | SO2 surrogate, aminating agent, oxidant |

Amide Bond Formation Strategies for the Picolinamide Moiety

The formation of the amide bond is a cornerstone of the synthesis of this compound, linking the picolinic acid backbone to an appropriate amine. This transformation is a widely studied area of organic chemistry, and several reliable methods have been developed to achieve this coupling efficiently.

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and unfavorable process, requiring high temperatures and resulting in low yields. Therefore, the carboxylic acid group of the picolinic acid precursor must first be "activated" to increase its electrophilicity and facilitate the nucleophilic attack by the amine.

Common strategies for the activation of carboxylic acids in the context of picolinamide synthesis include:

Conversion to Acyl Halides: A traditional and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for this purpose. google.comnih.govresearchgate.net The resulting acyl chloride readily reacts with an amine in the presence of a base to yield the desired picolinamide. google.com

Formation of Mixed Anhydrides: Another approach is the formation of a mixed anhydride. This can be achieved by reacting the picolinic acid derivative with an alkyl, aryl, or benzyl (B1604629) chloroformate in the presence of a base. google.com This method offers a milder alternative to the use of thionyl chloride or oxalyl chloride.

Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, promoting its reaction with the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Other modern coupling reagents are also employed to achieve high efficiency and selectivity in amide bond formation. researchgate.netresearchgate.net

The choice of activation method and reaction conditions can be influenced by the specific substituents on the picolinic acid ring and the nature of the amine coupling partner. The table below summarizes some common activating agents and their typical reaction conditions.

| Activating Agent | Typical Reagents | Typical Conditions |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), often at reflux |

| Mixed Anhydride Formation | Alkyl/Aryl Chloroformates (e.g., Ethyl Chloroformate) | Base (e.g., Triethylamine), low temperature |

| Coupling Reagents | DCC/HOBt, HATU, PyBOP | Inert solvent (e.g., DMF, DCM), room temperature |

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. jddhs.com Research into the synthesis of picolinamides and other pharmaceutically relevant compounds is progressively incorporating these principles.

Key areas of focus in green chemistry for amide bond formation include:

Catalytic Methods: The development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a major goal. These methods reduce waste and improve atom economy.

Use of Greener Solvents: Traditional amide bond formation often employs volatile organic solvents. Research is ongoing to replace these with more environmentally benign alternatives, such as water or bio-based solvents. jddhs.com

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally friendly approach to amide bond formation. nih.gov These reactions can often be performed under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.govresearchgate.net The use of enzymes like Candida antarctica lipase (B570770) B has shown promise in the synthesis of a diverse range of amides. nih.gov

While the direct application of these green chemistry principles to the synthesis of this compound may not be extensively documented, the general trends in pharmaceutical synthesis suggest that future manufacturing processes for this and similar compounds will likely incorporate these more sustainable methodologies. jddhs.com

Stereochemical Considerations and Control in the Synthesis of Cyclopropoxy Derivatives

The cyclopropoxy group in this compound introduces a three-dimensional element to the molecule. The synthesis of cyclopropane (B1198618) rings, particularly those with defined stereochemistry, presents unique challenges and opportunities. Enantiomerically pure cyclopropane derivatives are important building blocks in medicinal chemistry. mdpi.com

The stereochemical outcome of the cyclopropanation reaction is crucial, as different stereoisomers can exhibit different biological activities. Several methods exist for the stereocontrolled synthesis of cyclopropanes:

Asymmetric Cyclopropanation: This approach involves the use of chiral catalysts to induce enantioselectivity in the formation of the cyclopropane ring. rochester.edu Metal-catalyzed reactions, for instance, using rhodium or copper complexes with chiral ligands, are powerful tools for achieving high levels of stereocontrol. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of the cyclopropanation reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Starting from Chiral Precursors: An alternative strategy is to begin the synthesis with a readily available chiral starting material, where the stereochemistry is already established. This chirality is then carried through the synthetic sequence to the final cyclopropoxy-containing product. rsc.org

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound. By interacting with the molecule in different ways—using radio waves, infrared light, or high-energy electrons—each technique yields specific pieces of the structural puzzle, which, when combined, provide a complete and unambiguous picture of the molecule's identity and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination Research

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The two aromatic protons on the pyridine ring would appear as singlets in the downfield region. The protons of the cyclopropoxy group would exhibit characteristic multiplets in the upfield region, with the methine proton appearing as a multiplet and the four methylene (B1212753) protons showing complex splitting patterns due to their diastereotopic nature. The amide (-CONH₂) and sulfamoyl (-SO₂NH₂) protons would appear as broad singlets, and their chemical shifts could be solvent-dependent.

¹³C NMR spectroscopy would complement this by showing a distinct signal for each of the nine unique carbon atoms in the molecule. The positions of these signals would confirm the presence of the aromatic ring, the carbonyl group of the amide, and the aliphatic carbons of the cyclopropyl ring.

To definitively assign each signal and confirm the bonding framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings, HSQC would link protons to their directly attached carbons, and HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the picolinamide core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H3 | ~8.5 | ~140 |

| Pyridine H6 | ~8.8 | ~150 |

| Cyclopropyl CH | ~4.2 | ~60 |

| Cyclopropyl CH₂ (4H) | ~0.8-1.0 | ~6 |

| -CONH₂ | ~7.5-8.0 (broad) | ~165 |

| -SO₂NH₂ | ~7.2 (broad) | - |

| Pyridine C2 | - | ~155 |

| Pyridine C4 | - | ~160 |

| Pyridine C5 | - | ~130 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the specific functional groups present in a compound, as each group absorbs infrared radiation or scatters light at characteristic frequencies.

For this compound, FT-IR spectroscopy would be expected to show strong absorption bands corresponding to the N-H stretching vibrations of both the primary amide and the sulfamoyl group (typically in the 3200-3400 cm⁻¹ region). A prominent C=O stretching band for the amide carbonyl would appear around 1680 cm⁻¹. The sulfamoyl group would be clearly identified by its characteristic asymmetric and symmetric S=O stretching vibrations, usually found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Other key signals would include C-O-C stretching for the ether linkage and various C=C and C-N stretching vibrations from the pyridine ring.

Raman spectroscopy provides complementary information. While N-H and O-H signals are often weak in Raman, the symmetric vibrations of non-polar bonds and aromatic rings are typically strong. Therefore, the pyridine ring vibrations and the symmetric S=O stretch would be expected to produce strong Raman signals, confirming the data obtained from FT-IR.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Amide & Sulfamoyl N-H | Stretching | 3200-3400 | Strong/Medium |

| Amide C=O | Stretching | 1670-1690 | Strong/Medium |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 | Medium/Strong |

| Sulfamoyl S=O | Asymmetric Stretch | 1330-1370 | Strong/Medium |

| Sulfamoyl S=O | Symmetric Stretch | 1150-1180 | Strong/Strong |

| Ether C-O-C | Asymmetric Stretch | 1200-1250 | Strong/Weak |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is crucial for determining the precise molecular weight of a compound. This allows for the unambiguous confirmation of its molecular formula by comparing the experimental mass to the calculated mass with a high degree of accuracy (typically within 5 ppm). The molecular formula for this compound is C₉H₁₁N₃O₄S, with a calculated exact mass of 273.0470.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. By inducing the parent ion to break apart and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be inferred. For this compound, characteristic fragmentation pathways would likely involve the loss of the sulfamoyl group (-SO₂NH₂), cleavage of the ether bond to lose the cyclopropyl group, and loss of the primary amide functionality. These fragmentation patterns serve as a fingerprint to confirm the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₂N₃O₄S⁺ | 274.0543 | Protonated Molecular Ion |

| [M+Na]⁺ | C₉H₁₁N₃O₄SNa⁺ | 296.0362 | Sodium Adduct |

| [M-SO₂NH₂]⁺ | C₉H₁₀N₂O₂⁺ | 178.0737 | Loss of sulfamoyl radical |

| [M-C₃H₄]⁺ | C₆H₈N₃O₄S⁺ | 234.0230 | Loss of cyclopropene (B1174273) from ether |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact model of the molecular geometry. researchgate.net

For this compound, a crystal structure would unambiguously confirm the connectivity and provide invaluable insights into its solid-state conformation. It would reveal the relative orientations of the cyclopropoxy, sulfamoyl, and amide groups with respect to the pyridine ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amide and sulfamoyl N-H groups and the various oxygen atoms, which are critical for understanding the material's physical properties.

Solution-State Conformational Analysis and Rotational Isomerism Studies

The conformation of a molecule can differ between its solid and solution states due to the absence of crystal packing forces and the presence of solvent interactions. Understanding the solution-state conformation is often more relevant for biological applications. Advanced NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), can be used to determine the spatial proximity of atoms.

NOE experiments (e.g., NOESY or ROESY) measure through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. For this compound, NOE data could reveal the preferred orientation of the cyclopropoxy group relative to the adjacent aromatic proton.

The molecule also possesses several rotatable single bonds, such as the C4-O bond of the ether and the C5-S bond of the sulfamoyl group. This creates the potential for rotational isomerism (rotamers), where different stable conformations may exist in equilibrium. Variable-temperature NMR studies can be used to investigate such dynamic processes. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers to rotation and the relative populations of different conformers.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

There is no available research detailing the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to analyze the molecular orbitals or map the electrostatic potential of this compound. Furthermore, no studies were found that predict its spectroscopic parameters from first principles.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

No published molecular dynamics simulations could be located that explore the conformational landscape or analyze the flexibility of this compound.

Molecular Docking and Ligand-Target Interaction Prediction with Hypothetical Biological Macromolecules

Information regarding the selection of relevant protein target models for this compound based on its chemical class is not available in the scientific literature. Consequently, there are no molecular docking studies to analyze its potential binding modes or identify key interacting residues with any hypothetical biological macromolecules.

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model then serves as a 3D query for searching large compound databases to find novel, structurally diverse molecules that could exhibit similar biological activity.

For a compound like this compound, a pharmacophore model would be constructed based on its key structural features and their expected interactions with a target receptor. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Key Pharmacophoric Features of this compound:

| Feature Type | Description |

| Hydrogen Bond Donor | The sulfamoyl group (-SO₂NH₂) and the amide group (-CONH₂) can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor | The oxygen atoms of the sulfamoyl and carbonyl groups, as well as the nitrogen atom of the picolinamide ring, can act as hydrogen bond acceptors. |

| Hydrophobic Region | The cyclopropoxy group provides a distinct hydrophobic region that can engage in van der Waals interactions with the target. |

| Aromatic Ring | The picolinamide ring serves as an aromatic feature, capable of participating in π-π stacking or other aromatic interactions. |

Once a robust pharmacophore model is developed, it can be employed in virtual screening campaigns. This process involves computationally screening vast libraries of chemical compounds to identify those that match the pharmacophoric features of the query model. The hits obtained from virtual screening are then prioritized for further experimental testing, significantly narrowing down the number of compounds to be synthesized and evaluated, thus saving time and resources. The discovery of novel analogs through this method can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

QSAR (Quantitative Structure-Activity Relationship) Model Development for Structurally Related Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it becomes possible to estimate the activity of newly designed or untested compounds.

For a series of analogs structurally related to this compound, a QSAR study would involve several key steps. First, a dataset of these analogs with their corresponding measured biological activities is required. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should not only have good statistical significance but also be validated using internal and external test sets of compounds to ensure its predictive power.

Example of a Hypothetical QSAR Model Equation:

Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + cₙ * (Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

Key Statistical Parameters for QSAR Model Validation:

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| External r² pred | A measure of the predictive ability of the model on an external set of compounds not used in model development. | > 0.6 |

The insights gained from a validated QSAR model can guide the rational design of new, more potent analogs of this compound by suggesting specific structural modifications that are likely to enhance biological activity.

Structure Activity Relationship Sar Investigations of 4 Cyclopropoxy 5 Sulfamoylpicolinamide Analogs

Systematic Modification of the Picolinamide (B142947) Core and its Influence on Research Outcomes

The picolinamide scaffold, a pyridine (B92270) ring with a carboxamide substituent at the 2-position, serves as a crucial component for the biological activity of numerous compounds. Systematic modifications of this core in analogs of 4-Cyclopropoxy-5-sulfamoylpicolinamide can significantly impact their research outcomes.

Research on related picolinamide-containing molecules has demonstrated that even subtle changes to the pyridine ring can lead to substantial shifts in activity and selectivity. For instance, the introduction of various substituents on the pyridine ring can alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to biological targets.

A key aspect of modifying the picolinamide core is the potential to modulate the compound's selectivity. By altering the substitution pattern on the pyridine ring, it is possible to enhance the compound's affinity for its intended target while reducing off-target effects. This is a critical consideration in the development of compounds with improved therapeutic indices.

The following table illustrates hypothetical modifications to the picolinamide core and their potential impact on research outcomes, based on general principles of medicinal chemistry.

| Modification to Picolinamide Core | Potential Research Outcome |

|---|---|

| Introduction of a 6-methyl group | Increased metabolic stability |

| Replacement of pyridine with quinoline | Altered target selectivity |

| Introduction of a 3-fluoro group | Enhanced binding affinity |

Exploration of Substituent Effects at the Cyclopropoxy Moiety for Research Purposes

The cyclopropoxy group at the 4-position of the picolinamide ring is a key structural feature that can influence the compound's properties in several ways. The cyclopropyl (B3062369) ring, due to its strained nature, imparts a degree of conformational rigidity to the molecule. This can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding.

Exploration of substituent effects at the cyclopropoxy moiety involves the synthesis and evaluation of analogs with various groups attached to the cyclopropyl ring. For example, the introduction of methyl or fluoro groups can alter the lipophilicity and metabolic stability of the compound. A methyl group can increase lipophilicity, potentially enhancing cell permeability, while a fluoro group can block sites of metabolism and improve metabolic stability.

The size and nature of the substituent on the cyclopropoxy ring can also have a profound impact on the compound's interaction with its biological target. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket, while smaller, polar substituents could form additional hydrogen bonds, thereby increasing binding affinity.

The following interactive table showcases potential substituents at the cyclopropoxy moiety and their anticipated effects on the compound's research profile.

| Substituent at Cyclopropoxy Moiety | Anticipated Effect on Research Profile |

|---|---|

| None (unsubstituted) | Baseline activity and metabolic stability |

| Methyl | Increased lipophilicity, potential for enhanced cell permeability |

| Fluoromethyl | Blocked metabolic site, improved metabolic stability |

| Hydroxyl | Increased polarity, potential for new hydrogen bonding interactions |

Role of the Sulfamoyl Group in Modulating Molecular Interactions and Potential Activities

The sulfamoyl group (-SO₂NH₂) at the 5-position of the picolinamide ring plays a critical role in modulating the molecular interactions and potential activities of this compound analogs. This group is a versatile hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the binding sites of biological targets.

Furthermore, the sulfamoyl group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phenol. This allows for the fine-tuning of the compound's physicochemical properties, including its acidity and solubility, without drastically altering its core structure. The ability to replace other functional groups with a sulfamoyl group provides a valuable strategy for optimizing the pharmacokinetic profile of a lead compound.

Molecular modeling studies of related compounds have shown that the sulfamoyl group often orients itself to interact with polar residues, such as arginine, lysine, or serine, within the active site of a protein. These interactions can be critical for the compound's inhibitory activity.

Positional Isomerism Studies of Cyclopropoxy and Sulfamoyl Groups on the Picolinamide Scaffold

The positions of the cyclopropoxy and sulfamoyl groups on the picolinamide scaffold are critical determinants of the compound's biological activity. Positional isomerism studies, where these groups are moved to different positions on the pyridine ring, can provide valuable insights into the spatial requirements of the target's binding site.

The relative positions of the cyclopropoxy and sulfamoyl groups are also important. The specific arrangement of these two groups in this compound likely creates a specific pharmacophore that is recognized by its biological target. Altering this arrangement by, for example, synthesizing the 4-sulfamoyl-5-cyclopropoxy isomer, would likely result in a compound with a different activity profile.

The following table presents a hypothetical analysis of positional isomers and their potential impact on activity.

| Positional Isomer | Hypothesized Impact on Activity |

|---|---|

| This compound | Active (parent compound) |

| 3-Cyclopropoxy-5-sulfamoylpicolinamide | Potentially reduced activity due to altered geometry |

| 4-Cyclopropoxy-6-sulfamoylpicolinamide | Likely inactive due to loss of key interactions |

| 5-Cyclopropoxy-4-sulfamoylpicolinamide | Different activity profile due to altered pharmacophore |

Stereochemical Effects on the Research Profile of Analogs

Stereochemistry can have a profound impact on the research profile of analogs of this compound, particularly if chiral centers are introduced into the molecule. The cyclopropoxy group itself is achiral; however, substituents on the cyclopropyl ring or modifications to the picolinamide core could introduce chirality.

Biological systems are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

For example, if a methyl group were introduced at the 1-position of the cyclopropyl ring, it would create a chiral center. The two resulting enantiomers, (R)- and (S)-, would have different three-dimensional arrangements of their atoms. This difference in shape could lead to one enantiomer having a much higher affinity for the target binding site than the other.

Therefore, when designing and synthesizing analogs of this compound that contain chiral centers, it is crucial to separate and evaluate the individual enantiomers. This allows for a clear understanding of the stereochemical requirements for optimal activity and can lead to the development of more potent and selective compounds. The use of stereochemically pure compounds is a fundamental principle in modern drug discovery and development.

Biological and Biochemical Research Approaches for 4 Cyclopropoxy 5 Sulfamoylpicolinamide

Target Identification and Validation Methodologies in Research Models

The initial step in characterizing a bioactive compound like 4-Cyclopropoxy-5-sulfamoylpicolinamide involves identifying its molecular target(s) within a biological system. This is crucial for understanding its mechanism of action.

Proteomic Approaches for Protein Target Identification and Characterization

Chemical proteomics is a powerful strategy to identify the protein targets of small molecules. mdpi.com This approach often utilizes a modified version of the compound to 'capture' its binding partners from cell lysates or living cells.

One common method is Activity-Based Protein Profiling (ABPP) . This technique uses chemical probes that mimic the compound of interest but also contain a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group to covalently link to the active site of target enzymes. mdpi.comnih.gov Another approach is Compound-Centric Chemical Proteomics (CCCP) , where the compound itself is immobilized on a solid support to pull down its interacting proteins from a cellular extract. mdpi.com

Following enrichment of the target proteins, they are identified using mass spectrometry. mdpi.com Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can further help distinguish specific binders from non-specific interactions by comparing the proteome of cells treated with the compound versus a control. mdpi.com

Table 1: Representative Proteomic Techniques for Target Identification

| Technique | Description | Typical Workflow |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of specific enzyme families. | 1. Synthesize an activity-based probe for this compound. 2. Incubate the probe with cell lysates or live cells. 3. Isolate probe-labeled proteins. 4. Identify proteins via mass spectrometry. |

| Compound-Centric Chemical Proteomics (CCCP) | Employs an immobilized version of the compound to capture interacting proteins. | 1. Synthesize a derivative of this compound suitable for immobilization. 2. Incubate the immobilized compound with cell lysates. 3. Elute and identify bound proteins using mass spectrometry. |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | A quantitative proteomic method to differentiate specific protein interactions. | 1. Culture two cell populations, one with 'light' and one with 'heavy' isotope-labeled amino acids. 2. Treat one population with the compound. 3. Combine lysates, enrich for target proteins, and analyze via mass spectrometry to quantify differences. |

Genetic Screens for Pathway Elucidation and Interrogation

Genetic screens can complement proteomic approaches by identifying genes and pathways that are essential for the compound's activity. Techniques like CRISPR-Cas9 or RNA interference (RNAi) screens can be performed in cellular models. For example, a genome-wide CRISPR screen could identify genes whose knockout confers resistance or sensitivity to this compound, thereby implicating those genes' protein products in its mechanism of action.

In Vitro Biochemical Assay Development and Optimization for Mechanistic Studies

Once putative targets are identified, their interaction with the compound must be validated and characterized using in vitro biochemical assays.

Enzyme Kinetic Studies with Relevant Biochemical Systems

If the identified target is an enzyme, its kinetics in the presence of this compound would be studied. These experiments would determine the compound's potency (e.g., IC₅₀ or Kᵢ values) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are fundamental to understanding how the compound affects the enzyme's catalytic function.

Receptor Binding Profiling and Ligand Competition Assays

If the target is a receptor, binding assays are essential. nih.gov These assays measure the affinity (Kd) of the compound for the receptor. Competition binding assays, where this compound competes with a known radiolabeled ligand, can also be used to determine its binding affinity and selectivity against a panel of other receptors. nih.gov

An article on the biological and biochemical research approaches for this compound cannot be generated at this time. Extensive searches for scientific literature and data regarding this specific chemical compound have not yielded any relevant information.

There is no publicly available research data on the following topics for this compound:

Mechanistic Investigations at the Molecular Level:

Binding Affinity Determination and Thermodynamic Characterization

Elucidation of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic)

Studies on Downstream Signaling Pathways and Cellular Effects in Model Systems

Omics-Based Approaches in Biological Research:

Transcriptomics

Metabolomics

Proteomics

This suggests that this compound may be a very new or proprietary compound that has not yet been the subject of published scientific research. It is also possible that the compound is known by a different name in the scientific literature. Without any available data, it is not possible to provide a thorough, informative, and scientifically accurate article as requested.

Analytical Methodologies for Research Applications of 4 Cyclopropoxy 5 Sulfamoylpicolinamide

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation and purification of 4-Cyclopropoxy-5-sulfamoylpicolinamide from synthetic intermediates, byproducts, and complex research matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. A typical reversed-phase HPLC method would be developed to ensure high resolution, sensitivity, and reproducibility.

Method Development: The development of a stability-indicating HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings. A C18 column is often a suitable choice for the separation of moderately polar compounds like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the efficient separation of the target compound from any impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for picolinamide (B142947) derivatives is often in the range of 270-300 nm. ikm.org.my

Validation: A developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Below is a hypothetical data table summarizing the validation parameters for an HPLC method for this compound.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank and placebo |

This table presents illustrative data for a validated HPLC method.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC-MS is an invaluable tool for monitoring the presence of volatile intermediates or byproducts from its synthesis. mdpi.com For instance, precursors used in the formation of the picolinamide ring or the introduction of the cyclopropoxy group may be amenable to GC analysis.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The injector and detector temperatures would be optimized to ensure efficient volatilization and detection. Mass spectrometry (MS) detection provides high selectivity and allows for the identification of unknown impurities by their mass spectra. nih.gov

Although this compound does not possess a chiral center in its core structure, chiral chromatography would be essential if chiral derivatives were to be synthesized or if it were used in stereoselective reactions. Chiral separation is critical in drug development as enantiomers can have different pharmacological and toxicological properties. wvu.edu

Chiral HPLC is the most common approach for enantiomeric separation. wvu.edu This can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. mdpi.com The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline separation of the enantiomers.

Advanced Mass Spectrometry for Quantitative Analysis in Complex Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Tandem mass spectrometry (MS/MS) is often employed for quantitative analysis in a process known as selected reaction monitoring (SRM). In SRM, the precursor ion (the protonated or deprotonated molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique provides excellent specificity and reduces background noise.

The fragmentation of sulfonamides in mass spectrometry has been studied, and characteristic fragmentation patterns often involve the loss of SO₂. nih.govnih.govresearchgate.net For this compound, key fragmentations would likely involve cleavage of the sulfamoyl group and fragmentation of the picolinamide ring.

A hypothetical table of mass spectrometric parameters for the analysis of this compound is presented below.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | [M+H - SO₂]⁺ |

| Product Ion 2 (m/z) | Fragment from picolinamide ring |

| Collision Energy | Optimized for maximum product ion intensity |

This table provides hypothetical mass spectrometry parameters for quantitative analysis.

Spectrophotometric and Fluorometric Methods for Concentration Determination in In Vitro Assays

For high-throughput screening and routine concentration measurements in in vitro assays, spectrophotometric and fluorometric methods can offer a simpler and faster alternative to chromatography.

UV-Vis Spectrophotometry: This technique relies on the principle that the compound absorbs light in the ultraviolet-visible range. nanoqam.ca The presence of the pyridine (B92270) ring and other chromophores in this compound would result in a characteristic UV absorption spectrum. ikm.org.my A standard calibration curve of absorbance versus concentration can be constructed to determine the concentration of the compound in solution. While less selective than HPLC, it is a rapid and cost-effective method for pure samples.

Fluorometric Methods: While the native fluorescence of this compound may not be strong, fluorometric methods can be developed through derivatization. For example, sulfonamides can be derivatized with reagents like fluorescamine (B152294) to produce highly fluorescent products. usda.gov This approach can significantly enhance sensitivity and selectivity. The binding of sulfonamides to proteins can also be studied using fluorescent probes, where the displacement of the probe by the sulfonamide leads to a change in fluorescence intensity. nih.gov

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research

Microfluidic technologies, also known as lab-on-a-chip, are emerging as powerful tools in pharmaceutical analysis. parabolicdrugs.comfluigent.compharmasalmanac.com These platforms offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.gov

For research applications of this compound, microfluidic devices could be developed for rapid purity assessment using techniques like microchip electrophoresis. mdpi.com Furthermore, these platforms can be used for high-throughput screening of the compound's inhibitory activity against a target enzyme. rsc.org By creating concentration gradients of the inhibitor on a chip, it is possible to rapidly determine its IC₅₀ value. rsc.org The integration of various analytical steps onto a single chip can streamline the research process and accelerate the discovery and development of new therapeutic agents. nih.gov

High-throughput screening (HTS) is a key process in drug discovery that allows for the rapid testing of large numbers of compounds. bellbrooklabs.comresearchgate.netnih.gov Enzyme inhibition assays are commonly performed in a high-throughput format using microtiter plates and automated liquid handling systems. Fluorescence-based assays are a popular choice for HTS due to their high sensitivity. researchgate.netnih.govh1.co

No Information Available on this compound

Following a comprehensive search for scholarly articles, research data, and other scientific literature, no specific information was found for the chemical compound "this compound." This compound does not appear in publicly accessible chemical databases or peer-reviewed publications under this name.

Consequently, it is not possible to generate an article on the future research directions and emerging avenues for this specific molecule as outlined in the user's request. The absence of foundational data, including its synthesis, biological activity, or mechanism of action, precludes any scientifically grounded discussion of its potential applications or areas for future investigation.

The requested sections and subsections, such as the exploration of its biological relevance, integration with advanced technologies, development of chemical probes, collaborative research opportunities, and innovation in sustainable synthesis, all presuppose an existing body of knowledge about the compound that does not seem to be publicly available at this time.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on "this compound" cannot be fulfilled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.